molecular formula C15H13N3O2S B2901209 2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide CAS No. 352330-59-7

2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide

Numéro de catalogue B2901209
Numéro CAS: 352330-59-7
Poids moléculaire: 299.35
Clé InChI: ICESOAIKHIPWME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Benzimidazole derivatives, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide, have shown potential in combating bacterial and fungal infections. For instance, N-substituted phenyl acetamide benzimidazole-based derivatives demonstrated potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with certain derivatives performing significantly better than the standard drug Sultamicillin (Chaudhari et al., 2020). Additionally, benzimidazole derivatives incorporating triazole moiety were synthesized and exhibited notable antiviral activity against hepatitis C virus (HCV), highlighting the importance of substituents at the benzimidazole ring for inhibiting HCV (Youssif et al., 2016). Another study synthesized benzimidazole derivatives and tested them in vitro for antibacterial and antifungal activities against various microorganisms, finding that some derivatives exhibited excellent activity against a panel of microorganisms (Devi et al., 2022).

Anti-inflammatory and Anthelmintic Applications

Benzimidazole derivatives have also shown promising anti-inflammatory and anthelmintic (anti-parasitic) properties. A study synthesized a series of benzimidazole compounds and found them to have significant anti-inflammatory activity, with some compounds performing better than the standard drug Indomethacin (Bhor & Pawar, 2022). In the realm of anthelmintic activity, novel 2-phenyl benzimidazole-1-acetamide derivatives were synthesized and tested, showing potential as anthelmintic agents against Indian adult earthworms, Pheretima posthuma (Sawant & Kawade, 2011).

Anticancer and Antitumor Applications

Studies have also explored the potential anticancer and antitumor activities of benzimidazole derivatives. A series of benzimidazole derivatives bearing different heterocyclic rings were synthesized and screened for their antitumor activity against human tumor cell lines, with some compounds exhibiting considerable activity against certain cancer cell lines (Yurttaş et al., 2015). Another study synthesized new thiazole–benzimidazole derivatives and evaluated their anticancer activity, with some derivatives showing selective antiproliferative activity against cancer cells (Özkay et al., 2016).

Corrosion Inhibition and Industrial Applications

The benzimidazole structure has also been utilized for corrosion inhibition and industrial applications. For instance, benzimidazole derivatives were synthesized and studied as antioxidants for base stock, exhibiting potential in protecting oils from oxidation (Basta et al., 2017). In another study, new heterocyclic benzimidazole derivatives were synthesized and characterized, showing significant inhibitory properties for carbon steel in an acidic solution, indicating potential as corrosion inhibitors (Rouifi et al., 2020).

Propriétés

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-11-5-3-4-10(8-11)16-14(20)9-21-15-17-12-6-1-2-7-13(12)18-15/h1-8,19H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICESOAIKHIPWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide

Citations

For This Compound
2
Citations
JKO Alvesalo, A Siiskonen, MJ Vainio… - Journal of medicinal …, 2006 - ACS Publications
High throughput screening drug discovery utilizes large and expensive compound libraries. As an alternative, a smaller targeted library can be constructed with the aid of the 3D …
Number of citations: 52 pubs.acs.org
J Alvesalo - Dissertationes bioscientiarum molecularium …, 2007 - Helsingin yliopisto
Number of citations: 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.